Zirconium oxide sulphate
Description
Properties
IUPAC Name |
oxygen(2-);zirconium(4+);sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTRRDMHGTZPBF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5SZr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Moist white crumbly solid or wet paste; Insoluble in water; [ATI Wah Chang MSDS] | |
| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |
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| Record name | Zirconium oxide sulfate | |
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CAS No. |
52037-76-0, 62010-10-0 | |
| Record name | Zirconium oxide sulfate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062010100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium oxide sulfate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium oxide sulphate | |
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| Record name | Zirconium oxide sulfate | |
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Mechanism of Action
Target of Action
Zirconium oxide sulphate primarily targets the photocatalytic degradation of organic compounds . It is also known to interact with human immune cells .
Mode of Action
This compound is prepared by the action of sulfuric acid on zirconium oxide. The compound adopts complex structures featuring 7- and 8-coordinated Zr centres. In the formation of the flower-like hierarchical this compound, pH control plays a crucial role in determining the morphology.
Biochemical Pathways
It is known that the compound exhibits excellent photocatalytic activity for the photodegradation of rhodamine b. This suggests that it may interact with certain biochemical pathways related to light absorption and energy transfer.
Pharmacokinetics
It is known that zirconia nanoparticles, which are related to this compound, are stable even after a period of 6 to 12 months at room temperature. This could suggest good bioavailability, but more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is the photocatalytic degradation of organic compounds . It also exhibits cytotoxic effects on human cells, causing mitochondrial damage and heightened oxidative stress.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of the compound’s flower-like hierarchical structure is determined by pH control. Additionally, the incorporation of metallic oxides has been found to inhibit phase transition during calcination, increase the amount of active sites, and adjust the surface acid property, thereby extending the single service lifetime and reducing the deactivation rate.
Biochemical Analysis
Biochemical Properties
It has been found that Zirconium oxide sulphate can be transformed by calcination to zirconia nanostructures, maintaining the original morphology. This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a unique way.
Cellular Effects
It is known that this compound can be transformed into zirconia nanostructures, which have shown excellent photocatalytic activity for the photodegradation of Rhodamine B. This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its transformation into zirconia nanostructures suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can be transformed into zirconia nanostructures, which maintain the original morphology. This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its transformation into zirconia nanostructures, it is possible that this compound may have threshold effects or toxic or adverse effects at high doses.
Metabolic Pathways
Its transformation into zirconia nanostructures suggests that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
Zirconium oxide sulfate, particularly in its nanoparticle form, has garnered attention in recent years for its biological activity, including cytotoxicity against various cancer cell lines and antimicrobial properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of zirconium oxide sulfate.
Zirconium oxide sulfate (ZrOSO) is a compound that exhibits unique physicochemical properties, making it a candidate for various biomedical applications. Recent research has focused on its cytotoxic effects against cancer cells and its potential as an antimicrobial agent.
2. Cytotoxicity Studies
A pivotal study demonstrated that sulphated zirconia nanoparticles exhibit significant cytotoxic effects against colon cancer HT29 cells and other cancer cell lines. The study utilized MTT assays to evaluate cell viability across different concentrations of nanoparticles:
| Cell Line | IC (μg/mL) |
|---|---|
| MCF-7 | 89.9 |
| HT29 | Not specified |
| HepG2 | Not specified |
| MCF-10a | 151.6 |
The results indicated a dose-dependent inhibition of cell growth, with MCF-7 cells being more sensitive compared to normal breast cells (MCF-10a) . The study concluded that sulphated zirconia nanoparticles could be promising agents in cancer therapy due to their selective cytotoxicity towards malignant cells while sparing normal cells.
3. Antimicrobial Activity
In addition to its anticancer properties, zirconium oxide sulfate has been investigated for its antimicrobial efficacy. Research indicates that these nanoparticles possess high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .
4.1 Case Study: Cytotoxic Effects on Oral Pathogens
A separate study focused on the cytotoxic effects of zirconium oxide nanoparticles against oral pathogens. The findings revealed that at lower concentrations, these nanoparticles exhibited antibacterial properties, while higher concentrations led to increased toxicity . This suggests potential applications in dental treatments and oral hygiene products.
4.2 Histopathological Analysis
Another investigation involved histopathological examinations of zirconium dioxide in tissues surrounding joint prostheses. This study aimed to understand the biocompatibility of zirconium compounds in medical implants, revealing that zirconium dioxide can induce foreign body reactions but generally shows good integration with surrounding tissues .
The biological activity of zirconium oxide sulfate can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Nanoparticles can generate ROS upon interaction with cellular components, leading to oxidative stress and subsequent cell death.
- Membrane Disruption : The interaction with bacterial membranes can compromise their integrity, resulting in cell lysis.
- Cell Cycle Arrest : Studies have indicated that these nanoparticles can induce cell cycle arrest in cancer cells, contributing to their cytotoxic effects .
6. Conclusion
Zirconium oxide sulfate demonstrates significant potential as both an anticancer agent and an antimicrobial compound. Its selective toxicity towards cancer cells and effectiveness against various pathogens positions it as a valuable candidate for further research and development in biomedical applications. Future studies should focus on optimizing formulations for clinical use and exploring the long-term effects of these nanoparticles in vivo.
Scientific Research Applications
Catalysis
Zirconium oxide sulfate serves as a catalyst support in various chemical reactions. Its unique structure allows for high surface area and stability under reaction conditions. A study highlighted its effectiveness in C–H bond activation, where sulfated zirconium oxide demonstrated enhanced catalytic activity due to the presence of pyrosulfates that act as reservoirs for transiently adsorbed SO₃ and sulfate .
Water Treatment
Zirconium sulfate is utilized in water treatment processes, particularly for the removal of organic pollutants and heavy metals. Its solubility in water facilitates its use as a flocculant, aiding in the aggregation of suspended particles for easier removal .
Leather Tanning
One of the traditional applications of zirconium sulfate is in the tanning of white leather. It provides a stable tanning agent that enhances the durability and quality of leather products .
Heavy Metal Removal
Research indicates that basic zirconium sulfate can effectively remove heavy metals from wastewater. A study demonstrated that by adjusting pH levels, BZS could selectively precipitate metals like lead and cadmium from contaminated water sources, thus contributing to environmental remediation efforts .
Phosphate Recovery
BZS has been explored for its ability to recover phosphates from wastewater streams, which is crucial for reducing eutrophication in water bodies. The compound's interaction with phosphate ions allows for efficient recovery processes .
Recovery of Zirconium from Eudialyte Residue
A significant study focused on recovering zirconium from eudialyte residues using basic zirconium sulfate precipitation methods. The process involved leaching with sulfuric acid followed by selective precipitation, achieving a zirconium yield of 96.18% while minimizing impurities such as aluminum and iron . This method showcases BZS's potential in recycling valuable metals from industrial waste.
| Process Step | Details |
|---|---|
| Leaching | Used sulfuric acid to extract Zr from eudialyte |
| Precipitation | Adjusted pH to 1.6; maintained at 75 °C for 60 min |
| Yield | 96.18% zirconium recovery |
| Impurities | Low levels of Fe and Al |
Use in Paints and Coatings
Zirconium sulfate has also been investigated as a stabilizer for pigments in paints and coatings. Its ability to enhance UV resistance makes it valuable in formulating products that require longevity under sunlight exposure .
Comparison with Similar Compounds
Zirconium Sulfate (Zr(SO₄)₂)
Zirconium sulfate is a distinct sulfate compound lacking the oxide component present in zirconium oxide sulphate. Key differences include:
- Solubility : Zr(SO₄)₂ is freely soluble in water, unlike this compound .
- Applications : Zr(SO₄)₂ is used in tanning, catalysis, and water treatment, whereas this compound is primarily a precursor for ZrO₂ synthesis .
- Structure : this compound contains both oxide (Zr-O) and sulfate (SO₄²⁻) groups, whereas zirconium sulfate consists solely of sulfate ligands .
Table 1: Comparison of this compound and Zirconium Sulfate
Mixed Metal Oxides (ZnO-ZrO₂, SnO₂-ZrO₂)
This compound is compared to composite oxides like ZnO-ZrO₂ and sulfated SnO₂-ZrO₂, which are used in catalysis and photocatalysis:
- ZnO-ZrO₂ Nanoparticles: These composites exhibit superior photocatalytic activity (97% methylene blue degradation under UV) compared to pure ZrO₂. The 10% ZrO₂-ZnO variant shows optimal performance due to enhanced crystal structure and charge separation .
- Sulfated SnO₂-ZrO₂ Catalysts: Sulfate groups on mixed Sn-Zr oxides improve acidity and reactivity for hydrocarbon conversion.
Table 2: Photocatalytic Performance of ZnO-ZrO₂ vs. ZrO₂
| Material | Photocatalytic Efficiency | Conditions | Reference |
|---|---|---|---|
| 10% ZrO₂-ZnO | 97% degradation | 30 mg/dm³ MB, pH 9, UV, 30 min | |
| Pure ZrO₂ | <50% degradation | Similar conditions |
Zinc Zirconate (ZnZrO₃)
Zinc zirconate, a mixed oxide of Zn and Zr, differs structurally and functionally from this compound:
Titanium Dioxide (TiO₂) and Hafnium Dioxide (HfO₂)
Zirconium(IV) Sulfate Oxide Hydrate (ZrO(OH)₀.₈(SO₄)₀.₆·H₂O)
This compound is chemically similar to this compound but varies in hydration state and sulfate-to-oxide ratio. Both compounds are precursors for ZrO₂, though differences in purity and solubility affect their industrial suitability .
Key Research Findings
- Purity of ZrO₂ : this compound-derived ZrO₂ achieves 99.95% purity when synthesized with H₂O₂, outperforming methods using zirconium chloride or sulfate .
- Corrosion Resistance : Sulfate groups in ZrO₂ films increase proton conductivity but introduce structural defects, reducing corrosion resistance compared to pure ZrO₂ .
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for zirconium oxide sulphate, and what factors influence their efficiency?
- This compound (ZrOSO₄) can be synthesized via controlled precipitation using zirconium oxychloride (ZrOCl₂·8H₂O) and sulfuric acid (H₂SO₄) or ammonium sulfate ((NH₄)₂SO₄). A critical step involves adjusting pH with ammonia (NH₄OH) to precipitate zirconium basic sulphate (Zr₅O₈(SO₄)₂·15H₂O), achieving >99% purity under optimized conditions . Key factors include reaction time (≥15 minutes), temperature control, and stoichiometric ratios of reagents. The presence of H₂O₂ during synthesis enhances purity by minimizing impurities like Fe or Ti .
Q. What are the key physicochemical properties of this compound relevant to material science research?
- This compound exhibits a bulk density of ~0.7 g/cm³, pH 3–5 in aqueous suspension, and insolubility in water . Its corrosion resistance in saline environments (e.g., 3.5% NaCl) is notable, with minimal mass loss (<1%) over 12 days, attributed to stable oxide layer formation . Microhardness (~1,200 HV) and surface roughness (Ra <0.5 µm) are comparable to dental ceramics under controlled processing . Toxicity data indicate low acute oral toxicity (rat LD₅₀ >8,800 mg/kg) .
Advanced Research Questions
Q. How can researchers design experiments to assess the corrosion resistance of this compound in biomedical applications?
- Experimental Design :
Sample Preparation : Immerse this compound samples in simulated physiological fluids (e.g., 3.5% NaCl, pH 7.4) at 37°C for 5–12 days .
Corrosion Metrics : Measure mass loss, corrosion rate (mm/year), and ion release (e.g., Zr⁴⁺ via ICP-MS).
Surface Analysis : Use scanning electron microscopy (SEM) to evaluate post-corrosion surface morphology and porosity .
Statistical Validation : Replicate experiments (n≥3) and apply ANOVA to assess significance.
- Contradiction Resolution : Discrepancies in corrosion rates between studies may arise from variations in material purity or testing protocols. Standardizing solution pH and ion concentration mitigates such issues .
Q. What methodological considerations are critical when comparing the mechanical properties of this compound with other ceramics?
- Key Parameters :
- Microhardness Testing : Use Vickers or Knoop indentation under 200–500 gf load; this compound typically achieves ~1,200 HV, comparable to metal-ceramics when sintered optimally .
- Surface Roughness : Profile via atomic force microscopy (AFM) or optical profilometry; post-polishing Ra <0.2 µm ensures minimal bacterial adhesion in biomedical contexts .
- Data Normalization : Account for differences in sample preparation (e.g., sintering temperature, grain size) using multivariate regression analysis .
Q. How can gravimetric analysis using mandelic acid be optimized for accurate determination of zirconium content in composite oxides?
- Optimization Steps :
Precipitation Conditions : Adjust pH to 1.5–2.0 with mandelic acid to selectively precipitate zirconium-mandelate complexes, avoiding interference from Ce³⁺ or La³⁺ .
Thermal Treatment : Calcine precipitates at 900°C to convert to ZrO₂, ensuring complete decomposition of organic residues.
Error Mitigation : Conduct blank tests to correct for residual impurities and use triplicate measurements to achieve RSD <0.5% .
Q. How do researchers resolve contradictions in reported mechanical performance of this compound across studies?
- Strategies :
- Variable Isolation : Identify confounding factors (e.g., sintering temperature, grain size distribution) through controlled experiments. For instance, higher sintering temperatures (>1,400°C) enhance hardness but may increase brittleness .
- Meta-Analysis : Systematically review literature to quantify the impact of synthesis methods (e.g., sol-gel vs. precipitation) on mechanical properties .
- Advanced Characterization : Employ X-ray diffraction (XRD) to correlate crystallographic phase (tetragonal vs. monoclinic ZrO₂) with mechanical outcomes .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
